Cas no 1774904-75-4 (1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid)
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1774904-75-4x500.png)
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid
- 1-(4-Oxo-3,4-dihydro-thieno[3,2-d]pyrimidin-2-yl)-pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C11H11N3O3S/c15-9-8-7(2-4-18-8)12-11(13-9)14-3-1-6(5-14)10(16)17/h2,4,6H,1,3,5H2,(H,16,17)(H,12,13,15)
- InChIKey: FMZXLJBMDPDWHO-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1C(NC(=N2)N1CCC(C(=O)O)C1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 426
- トポロジー分子極性表面積: 110
- 疎水性パラメータ計算基準値(XlogP): 0.4
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287873-1g |
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
1774904-75-4 | 97% | 1g |
$514 | 2021-08-18 | |
Chemenu | CM287873-5g |
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
1774904-75-4 | 97% | 5g |
$1262 | 2021-08-18 | |
Chemenu | CM287873-1g |
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
1774904-75-4 | 97% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM287873-10g |
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
1774904-75-4 | 97% | 10g |
$*** | 2023-03-30 | |
Chemenu | CM287873-10g |
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
1774904-75-4 | 97% | 10g |
$1730 | 2021-08-18 | |
Chemenu | CM287873-5g |
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
1774904-75-4 | 97% | 5g |
$*** | 2023-03-30 |
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acidに関する追加情報
Introduction to 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 1774904-75-4)
1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 1774904-75-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The structure of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is characterized by a thienopyrimidine core linked to a pyrrolidine carboxylic acid moiety. The thienopyrimidine scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets. The presence of the pyrrolidine carboxylic acid group adds further complexity and functionality to the molecule, potentially enhancing its pharmacological profile.
Recent studies have highlighted the pharmacological potential of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes.
In addition to its antiviral properties, 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has shown promise in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines while exhibiting minimal toxicity towards normal cells. The selective cytotoxicity is attributed to the compound's ability to target specific signaling pathways involved in cell proliferation and survival.
The synthesis of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has been extensively studied and optimized to improve yield and purity. A typical synthetic route involves the condensation of a thienopyrimidine derivative with a pyrrolidine carboxylic acid precursor. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance the efficiency and scalability of the process.
The pharmacokinetic properties of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid have also been investigated. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in vivo, making it a promising candidate for further development as an oral therapeutic agent.
In terms of safety, 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has undergone extensive toxicity testing in animal models. The results indicate that it is well-tolerated at therapeutic doses with no significant adverse effects observed. However, as with any new drug candidate, comprehensive safety assessments will be required before it can advance to clinical trials.
The potential applications of 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid extend beyond its direct therapeutic uses. Its unique chemical structure makes it an excellent starting point for the development of novel analogs with enhanced biological activities. Researchers are actively exploring structure–activity relationships (SAR) to identify derivatives with improved potency and selectivity.
In conclusion, 1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 1774904-75-4) represents a promising lead compound in the field of medicinal chemistry. Its multifaceted biological activities and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent against viral infections and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
1774904-75-4 (1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid) 関連製品
- 2680762-80-3(methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate)
- 478042-84-1(ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydropyridin-1-yl]acetate)
- 2171676-69-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-azabicyclo3.1.0hexane-6-carboxylic acid)
- 2138421-59-5(1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperazine)
- 6947-75-7(3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester)
- 2034366-89-5(3-(3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one)
- 2508008-02-2(2,4,11,13-Tetraazatetradecanediimidamide, N1-(2-chlorophenyl)-N14-(4-chlorophenyl)-3,12-diimino-)
- 2703781-56-8(2-oxa-8-azaspiro4.5decane-3-carboxylic acid hydrochloride)
- 1247601-25-7((3-fluoro-4-methylphenyl)-(5-methylthiophen-2-yl)methanol)
- 893339-71-4(N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)




